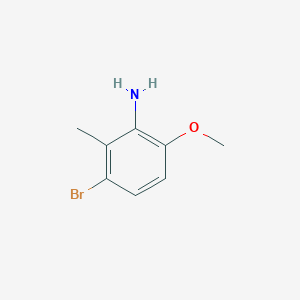

3-Bromo-6-methoxy-2-methylaniline

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic substitution, reductive amination, and bromination. For instance, an efficient synthesis of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist is described, which involves the reaction of different starting materials with methylamine and sodium methoxide, followed by bromination and hydrolysis to produce the desired product . Similarly, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, is achieved through methylation of 6-bromo-2-naphthol with safer methylating agents like tetramethylammonium chloride .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, and NMR are used to study the molecular structure of compounds. In the case of 3-methoxyaniline, the molecular structure, vibrational, UV, and NMR spectra were studied using Hartree–Fock and density functional theory methods. The study provided insights into the vibrational modes, atomic charges, electronic properties, and thermodynamic properties of the molecule . These techniques could similarly be applied to analyze the molecular structure of 3-Bromo-6-methoxy-2-methylaniline.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including regioselective O-demethylation of aryl methyl ethers and the synthesis of a natural product through a series of steps including bromination . These reactions are indicative of the types of transformations that compounds like 3-Bromo-6-methoxy-2-methylaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. For example, the crystal and molecular structure of a synthetic intermediate is determined, which provides information about the conformation and potential reactivity of the compound . The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through reductive amination of Schiff's bases also sheds light on the chemical properties and potential reactivity of similar brominated and methoxylated compounds .

科学的研究の応用

Synthesis and Antibacterial Activity

A study detailed the synthesis of a series of compounds, showing potent antibacterial activity against Gram-positive organisms. This work illustrates the utility of certain intermediates, derived from reactions involving methoxy and bromo-substituted anilines, in producing compounds with significant antibacterial properties (Zhi et al., 2005).

Non-Linear Optical Properties

Another research explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, investigating their non-linear optical properties and reactivity. This demonstrates the compound's potential in materials science, particularly in developing new materials with specific optical characteristics (Rizwan et al., 2021).

Intermediate for Chemical Synthesis

Research on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighted the role of bromo-methoxy-substituted aniline derivatives as intermediates in developing pharmacologically active compounds (Hirokawa et al., 2000).

Photodynamic Therapy Application

A study on the synthesis of new zinc phthalocyanine compounds, substituted with bromo-methoxy aniline derivatives, emphasized their high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, illustrating the critical role of such derivatives in medicinal chemistry (Pişkin et al., 2020).

Corrosion Inhibition

N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and evaluated as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This underscores the compound's utility in industrial applications, particularly in protecting metals from corrosion (Assad et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-6-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJPTJUGEUOQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517784 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-2-methylaniline | |

CAS RN |

786596-55-2 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)